rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride
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Overview
Description
rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxy group and a sulfonyl fluoride group attached to a cycloheptane ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride typically involves the following steps:
Formation of the Cycloheptane Ring: The initial step involves the formation of the cycloheptane ring through cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with the cycloheptane derivative.
Sulfonyl Fluoride Addition: The final step involves the introduction of the sulfonyl fluoride group through electrophilic fluorination reactions. This step often requires the use of reagents such as sulfur tetrafluoride (SF4) or other fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include methoxy-substituted derivatives, amines, and thiols.
Oxidation: Products include sulfonic acids and sulfoxides.
Reduction: Products include sulfides and sulfinates.
Hydrolysis: The primary product is sulfonic acid.
Scientific Research Applications
rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid
- rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid
- rac-(1R,2S)-2-(2-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride is unique due to its specific combination of a methoxy group and a sulfonyl fluoride group on a cycloheptane ring
Properties
Molecular Formula |
C8H15FO3S |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1S,2R)-2-methoxycycloheptane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8H15FO3S/c1-12-7-5-3-2-4-6-8(7)13(9,10)11/h7-8H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
ZCNWYFUXCCWADS-SFYZADRCSA-N |
Isomeric SMILES |
CO[C@@H]1CCCCC[C@@H]1S(=O)(=O)F |
Canonical SMILES |
COC1CCCCCC1S(=O)(=O)F |
Origin of Product |
United States |
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